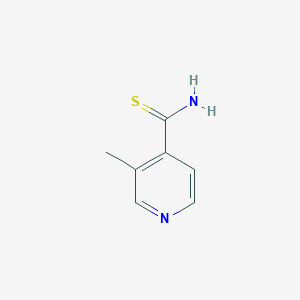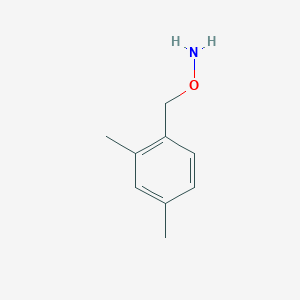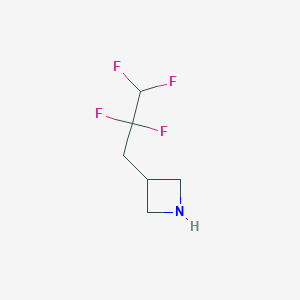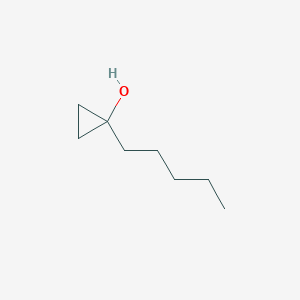
1-Pentylcyclopropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentylcyclopropan-1-OL is an organic compound with the molecular formula C₈H₁₆O. It is a cyclopropane derivative, characterized by a cyclopropane ring attached to a pentyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylcyclopropan-1-OL can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with cyclopropanone. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{MgBr} + \text{C}_3\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{16}\text{O} + \text{MgBrOH} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Pentylcyclopropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Pentylcyclopropanone.
Reduction: Pentylcyclopropane.
Substitution: Pentylcyclopropyl halides.
Scientific Research Applications
1-Pentylcyclopropan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Pentylcyclopropan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-Pentylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Pentylcyclopropanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopropylmethanol: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Pentylcyclopropan-1-OL is unique due to the presence of both a cyclopropane ring and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
106368-49-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1-pentylcyclopropan-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-8(9)6-7-8/h9H,2-7H2,1H3 |
InChI Key |
JHVKFEXSRDRTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


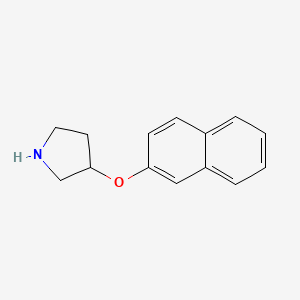
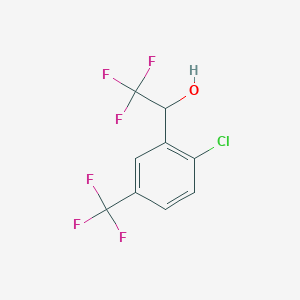
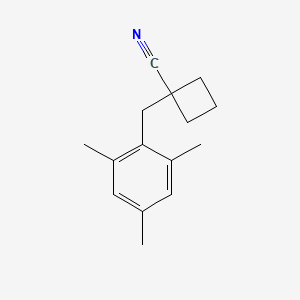
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)
![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)
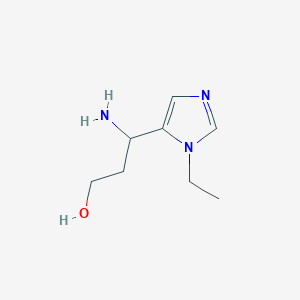
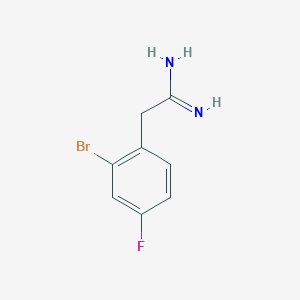
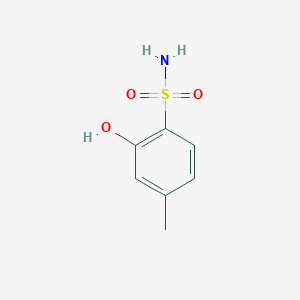
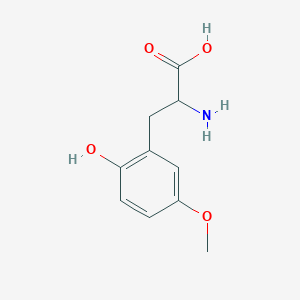
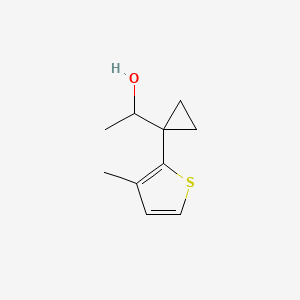
![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
